N1-benzyl-N2-(3-morpholinopropyl)oxalamide N1-benzyl-N2-(3-morpholinopropyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 312290-95-2
VCID: VC4782306
InChI: InChI=1S/C16H23N3O3/c20-15(16(21)18-13-14-5-2-1-3-6-14)17-7-4-8-19-9-11-22-12-10-19/h1-3,5-6H,4,7-13H2,(H,17,20)(H,18,21)
SMILES: C1COCCN1CCCNC(=O)C(=O)NCC2=CC=CC=C2
Molecular Formula: C16H23N3O3
Molecular Weight: 305.378

N1-benzyl-N2-(3-morpholinopropyl)oxalamide

CAS No.: 312290-95-2

Cat. No.: VC4782306

Molecular Formula: C16H23N3O3

Molecular Weight: 305.378

* For research use only. Not for human or veterinary use.

N1-benzyl-N2-(3-morpholinopropyl)oxalamide - 312290-95-2

Specification

CAS No. 312290-95-2
Molecular Formula C16H23N3O3
Molecular Weight 305.378
IUPAC Name N'-benzyl-N-(3-morpholin-4-ylpropyl)oxamide
Standard InChI InChI=1S/C16H23N3O3/c20-15(16(21)18-13-14-5-2-1-3-6-14)17-7-4-8-19-9-11-22-12-10-19/h1-3,5-6H,4,7-13H2,(H,17,20)(H,18,21)
Standard InChI Key VMMHEXGRNMUJFM-UHFFFAOYSA-N
SMILES C1COCCN1CCCNC(=O)C(=O)NCC2=CC=CC=C2

Introduction

N1-Benzyl-N2-(3-morpholinopropyl)oxalamide is a synthetic organic compound classified as an oxalamide derivative. Oxalamides are known for their diverse roles in pharmaceuticals, agrochemicals, and material sciences due to their structural versatility and ability to form hydrogen bonds. This specific compound features a benzyl group attached to one nitrogen atom and a morpholinopropyl moiety on the other nitrogen atom within the oxalamide framework.

Synthesis

The synthesis of N1-benzyl-N2-(3-morpholinopropyl)oxalamide typically involves:

  • Preparation of Oxalyl Chloride: Reacting oxalic acid with thionyl chloride or phosphorus oxychloride to produce oxalyl chloride.

  • Amidation Reaction:

    • The first step involves reacting oxalyl chloride with benzylamine to form N-benzyl oxalamide intermediates.

    • The second step introduces the morpholinopropyl group via reaction with 3-morpholinopropanamine under controlled conditions.

Applications

N1-Benzyl-N2-(3-morpholinopropyl)oxalamide has potential applications in various fields:

  • Pharmaceuticals: Its oxalamide backbone suggests potential as a scaffold for drug design, particularly in targeting enzymes or receptors through hydrogen bonding.

  • Material Science: The compound's ability to form stable complexes makes it suitable for polymer synthesis or supramolecular chemistry.

  • Biological Research: It may serve as a ligand in studying protein-ligand interactions due to its functional groups.

Limitations and Challenges

  • Stability: Oxalamides can degrade under extreme pH or temperature conditions.

  • Toxicity: Comprehensive toxicological studies are required to evaluate its safety profile.

  • Synthesis Complexity: Multi-step synthesis may limit large-scale production.

Future Directions

Research on N1-benzyl-N2-(3-morpholinopropyl)oxalamide could focus on:

  • Biological Evaluation: Screening for antimicrobial, anticancer, or enzyme inhibition properties.

  • Structural Modifications: Introducing functional groups to enhance activity or specificity.

  • Material Applications: Exploring its role in polymer chemistry or as a building block for supramolecular assemblies.

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